N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 4-bromo-3-methylphenyl substituent and a 5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole moiety linked via a sulfanyl group. Its structural complexity arises from the interplay of electron-rich pyrrole, lipophilic bromophenyl, and the hydrogen-bonding acetamide group, which collectively influence its physicochemical and biological behavior.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5OS/c1-3-15-20-21-17(23(15)22-8-4-5-9-22)25-11-16(24)19-13-6-7-14(18)12(2)10-13/h4-10H,3,11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTOXVFGUPNUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a brominated phenyl ring , a triazole moiety , and a sulfanyl acetamide group , which contribute to its diverse biological activities. The presence of the triazole ring is particularly noteworthy as it has been associated with various pharmacological effects.
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against multi-drug resistant strains of Salmonella Typhi.
Minimum Inhibitory Concentration (MIC) Results:
| Compound | MIC (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Compound 5d was identified as the most potent antibacterial agent in this series .
2. Antifungal Activity
The triazole derivatives are also recognized for their antifungal properties. Research indicates that these compounds inhibit fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This mechanism reduces fungal growth and viability.
3. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's derivatives have shown activity against several cancer cell lines through different mechanisms:
- Cell Cycle Arrest : Some derivatives induce G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Compounds have been observed to activate apoptotic pathways in malignant cells.
In one study, a derivative exhibited an IC50 value of approximately against alkaline phosphatase, indicating potential as a therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, including alkaline phosphatase.
- Receptor Modulation : It may modulate receptor activities that are involved in cell signaling pathways related to growth and proliferation.
Case Studies
Several case studies highlight the efficacy of triazole-based compounds:
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that specific derivatives led to significant reductions in cell viability when treated with varying concentrations of the compound.
Scientific Research Applications
Antimicrobial Properties
N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits promising antibacterial activity. Studies have shown that it possesses efficacy against various strains of bacteria, including multidrug-resistant pathogens. This is particularly relevant in the context of rising antibiotic resistance.
Antifungal Activity
The compound has also been evaluated for antifungal properties. Research indicates that it inhibits the growth of several fungal strains, making it a candidate for further development as an antifungal agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antibacterial Study : A recent study published in a peer-reviewed journal reported that derivatives of this compound showed significant antibacterial activity against XDR-Salmonella Typhi isolates, highlighting its potential as a therapeutic agent against resistant bacterial infections .
- Antifungal Evaluation : Another research article explored the antifungal efficacy of this compound against Candida species and reported promising results that warrant further investigation into its mechanism of action and clinical applications .
- Anti-inflammatory Mechanism : A study focusing on inflammatory pathways indicated that this compound could modulate key signaling pathways involved in inflammation, suggesting its use in treating conditions like arthritis or other inflammatory disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several triazole-sulfanyl-acetamide derivatives, as evidenced by patents and chemical databases. Key analogues include:
Key Observations:
- Triazole Functionalization : The 1H-pyrrol-1-yl group in the target compound may engage in stronger π-stacking interactions compared to thiophene (CAS 561295-12-3) or pyrimidine (Example 53) derivatives, influencing binding affinity in biological targets .
- Synthetic Routes : The synthesis of similar compounds often employs cross-coupling reactions (e.g., Suzuki-Miyaura coupling in Example 53 ) or nucleophilic substitution at the triazole sulfanyl position.
Physicochemical and Pharmacokinetic Implications
- Melting Points : The target compound’s melting point is unreported, but analogues like Example 53 (175–178°C ) suggest that bulky substituents (e.g., chromen-4-one) elevate melting points due to crystalline packing.
- Molecular Weight and Solubility : The target compound’s molecular weight (~449.3) is lower than Example 53 (589.1), which may confer better bioavailability. However, the bromine atom could counterbalance this by increasing hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
